DIMETHYL 5-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}ISOPHTHALATE
Overview
Description
DIMETHYL 5-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}ISOPHTHALATE is a complex organic compound with the molecular formula C30H23N3O6S2 This compound is notable for its unique structure, which includes a pyrimidinylsulfanyl group and an isophthalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}ISOPHTHALATE typically involves multiple steps. One common method starts with the preparation of the pyrimidinylsulfanyl intermediate, which is then reacted with an isophthalate derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
DIMETHYL 5-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}ISOPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The pyrimidinylsulfanyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 5-((2-THIENYLCARBONYL)AMINO)ISOPHTHALATE
- DIMETHYL 5-((((1-PHENYL-1H-TETRAAZOL-5-YL)THIO)ACETYL)AMINO)ISOPHTHALATE
- DIMETHYL 5-((3,4,5-TRIMETHOXYBENZOYL)AMINO)ISOPHTHALATE
Uniqueness
DIMETHYL 5-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}ISOPHTHALATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidinylsulfanyl group, in particular, allows for unique interactions with biological targets, setting it apart from other similar compounds .
Properties
IUPAC Name |
dimethyl 5-[(2-pyrimidin-2-ylsulfanylacetyl)amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-23-14(21)10-6-11(15(22)24-2)8-12(7-10)19-13(20)9-25-16-17-4-3-5-18-16/h3-8H,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDSHGUEIXSCFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC=CC=N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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